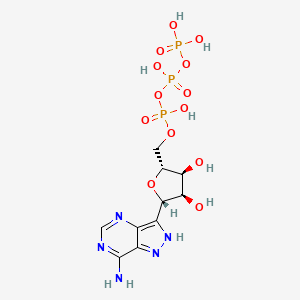

Formycin triphosphate

描述

属性

CAS 编号 |

16409-13-5 |

|---|---|

分子式 |

C10H16N5O13P3 |

分子量 |

507.18 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t3-,7-,8-,9+/m1/s1 |

InChI 键 |

DCMOKHVROIRMGQ-KSYZLYKTSA-N |

同义词 |

formycin triphosphate |

产品来源 |

United States |

Foundational & Exploratory

Formycin Triphosphate: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical structure, biochemical properties, and experimental applications of the fluorescent ATP analog, Formycin Triphosphate.

Introduction

This compound (FTP) is a structural analog of adenosine (B11128) triphosphate (ATP) characterized by a C-C glycosidic bond instead of the typical N-C bond, rendering it resistant to cleavage by phosphorylases.[1] This unique feature, combined with its intrinsic fluorescence, makes this compound an invaluable tool in biochemical and pharmacological research. It serves as a versatile probe for studying ATP-dependent enzymes and cellular signaling pathways. This guide provides a detailed overview of this compound, its chemical properties, its role in biological systems, and comprehensive protocols for its use in experimental settings.

Chemical Structure and Properties

This compound is the 5'-triphosphate derivative of Formycin A, a nucleoside antibiotic isolated from Nocardia interforma.[2]

Chemical Formula: C₁₀H₁₆N₅O₁₃P₃

IUPAC Name: [[(2R,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate.[3]

Synonyms: Formycin A 5'-triphosphate, FoTP.[3]

The key structural difference between this compound and ATP lies in the nucleobase. Formycin possesses a pyrazolo[4,3-d]pyrimidine ring system, an isomer of adenine, connected to the ribose sugar via a C-C bond. This C-glycosidic linkage confers significant stability against enzymatic degradation.

2.1. 2D Chemical Structure

References

Formycin Triphosphate: A Technical Guide to a Fluorescent ATP Analog for Researchers

An in-depth exploration of the properties, applications, and experimental protocols for utilizing formycin triphosphate as a powerful tool in studying ATP-dependent processes.

For Researchers, Scientists, and Drug Development Professionals

This compound (FTP) is a fluorescent analog of adenosine (B11128) triphosphate (ATP) that serves as a valuable probe in biochemical and biophysical studies of ATP-utilizing enzymes and signaling pathways. Its intrinsic fluorescence, which is often enhanced upon binding to proteins, provides a sensitive and continuous method for monitoring enzymatic reactions and molecular interactions without the need for radioactive isotopes. This technical guide provides a comprehensive overview of FTP, including its core properties, detailed experimental methodologies, and applications in various research areas.

Core Properties of this compound

FTP's utility as an ATP analog stems from its structural similarity to ATP, allowing it to be recognized and utilized by many ATP-dependent enzymes. The key feature of FTP is its fluorescent C-nucleoside base, formycin, which distinguishes it from the non-fluorescent adenine (B156593) base of ATP.

Spectral Properties

The fluorescence of FTP is sensitive to its local environment, often exhibiting changes in intensity and polarization upon binding to an enzyme's active site. This property is fundamental to its application in various assays. Upon binding to enzymes like Na+/K+-ATPase, the fluorescence of FTP can be enhanced by a factor of 3 to 4.[1]

| Property | Value | Notes |

| Excitation Maximum (λex) | ~305 nm | Varies slightly with solvent conditions. |

| Emission Maximum (λem) | ~340 nm | Can shift upon binding to proteins. |

| Quantum Yield (ΦF) | Low in aqueous solution | Significantly increases upon binding to many enzymes. |

| Fluorescence Lifetime (τ) | Varies | Dependent on the molecular environment. |

Applications in Research

The ability of FTP to substitute for ATP in a wide range of enzymatic reactions makes it a versatile tool for studying various biological processes.

Enzyme Kinetics and Mechanism

FTP is a substrate for numerous enzymes, allowing for the real-time monitoring of catalysis through changes in fluorescence. This has been instrumental in elucidating the kinetic mechanisms of enzymes such as:

-

Adenylate Cyclase: FTP is a substrate for adenylate cyclase, with kinetic parameters similar to those of ATP. The formation of 3',5'-cyclic formycin monophosphate (cFoMP) can be monitored by high-pressure liquid chromatography (HPLC) with fluorescence detection.[2][3]

-

Na+/K+-ATPase: FTP has been used extensively to study the elementary steps of the Na+/K+-ATPase mechanism. Stopped-flow fluorimetry with FTP allows for the measurement of nucleotide binding and release rates.[1]

-

RNA Polymerases: FTP can be incorporated into ribopolynucleotides by DNA-dependent RNA polymerases, enabling the study of transcription dynamics.[4]

High-Throughput Screening and Drug Discovery

The fluorescence properties of FTP are well-suited for the development of high-throughput screening (HTS) assays for inhibitors of ATP-dependent enzymes. Fluorescence polarization (FP) and other fluorescence-based assays can be readily adapted for screening large compound libraries.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Synthesis of this compound

While commercially available, FTP can also be synthesized in the laboratory. A common method involves the phosphorylation of formycin monophosphate (FMP).

Workflow for this compound Synthesis

Caption: Chemical synthesis of FTP from formycin.

A detailed protocol for the synthesis of nucleoside triphosphates and their analogs can be adapted for FTP production.[5][6]

Enzyme Assays

1. Stopped-Flow Fluorescence Spectroscopy

This technique is ideal for studying the pre-steady-state kinetics of enzyme-catalyzed reactions involving FTP. The rapid mixing of enzyme and FTP allows for the observation of initial binding events and conformational changes on the millisecond timescale.

Experimental Workflow for Stopped-Flow Fluorescence

References

- 1. Elementary steps of the (Na+ + K+)-ATPase mechanism, studied with formycin nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound and its incorpoartion into ribopolynucleotide by DNA-dependent RNA polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Rapid Synthesis of Nucleoside Triphosphates and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Formycin

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Formycin, a C-nucleoside antibiotic, has garnered significant interest within the scientific community due to its potent antiviral and antitumor properties.[1][2][3] Produced primarily by Streptomyces kaniharaensis and Nocardia interforma, its unique pyrazolopyrimidine nucleobase connected to a ribose moiety via a stable C-C bond presents a fascinating case study in natural product biosynthesis.[1][2][4] This technical guide provides a comprehensive overview of the formycin biosynthetic pathway, detailing the genetic and enzymatic machinery responsible for its assembly. We will delve into the key enzymatic steps, present available quantitative data, outline experimental protocols for pathway elucidation, and provide visual representations of the core biosynthetic logic. This document aims to be a critical resource for professionals engaged in natural product discovery, enzymology, and the development of novel therapeutics.

The Formycin Biosynthetic Gene Cluster (for)

The genetic blueprint for formycin biosynthesis is encoded within a dedicated gene cluster, designated as the for cluster, identified in Streptomyces kaniharaensis SF-557.[1][4] This cluster spans approximately 34 kilobase pairs and contains 29 open reading frames (ORFs).[5] Interestingly, the for cluster is located adjacent to the biosynthetic gene cluster for coformycin, an adenosine (B11128) deaminase inhibitor that is often co-produced with formycin, likely as a self-resistance mechanism.[1][5][6] The identification of the for cluster was a significant breakthrough, enabling the functional characterization of the enzymes involved in the pathway.[1][4]

The Core Biosynthetic Pathway

The biosynthesis of formycin is a complex process that begins with primary metabolites and proceeds through a series of enzymatic transformations to construct the characteristic pyrazolopyrimidine C-nucleoside. Early radiolabeling studies established that the pyrazolopyrimidine ring is derived from glutamate (B1630785) and lysine (B10760008), while the ribose moiety originates from 5'-phosphoribosyl-1'-pyrophosphate (PRPP).[1][7] More recent genetic and biochemical studies have elucidated the specific enzymatic steps, revealing a fascinating interplay with primary metabolic pathways, particularly purine (B94841) biosynthesis.[1][4]

The pathway can be broadly divided into two major phases: the formation of the pyrazole (B372694) ring and the subsequent construction of the pyrimidine (B1678525) ring, followed by the C-C bond formation to the ribose sugar.

Formation of the Pyrazole Core

A significant revision to the understanding of the early steps of formycin biosynthesis has recently emerged. It is now understood that the pathway initiates with the coupling of N6-hydroxylated L-lysine and D-glutamic acid , a departure from the previously proposed use of L-glutamate.[2]

The key steps are as follows:

-

Lysine Hydroxylation: The pathway is initiated by the hydroxylation of L-lysine at the N6 position, a reaction catalyzed by the lysine N6-hydroxylating monooxygenase, ForK/PyrM.[1]

-

N-N Bond Formation: The resulting N6-hydroxylysine is coupled with D-glutamate to form an N-N bond. This crucial step is catalyzed by the hydrazine (B178648) synthetase ForJ/PyfG.[2]

-

Hydrazino Acid Release: The NAD-dependent oxidoreductase ForL/PyfI then processes the product of the ForJ/PyfG reaction to release α-hydrazino D-glutamic acid.[2]

-

N-Acylation: In a recently discovered "cryptic" step, the ATP-grasp ligase ForM/PyfJ catalyzes the N-acylation of α-hydrazino D-glutamate with an amino acid, such as glycine (B1666218) or L-threonine.[2]

-

Dehydrogenation: The FAD-dependent oxidoreductase ForR/PyfK then carries out the dehydrogenation of the Cα–N bond of the N-acylated intermediate, forming a hydrazone.[2]

The subsequent steps leading to the completed pyrazole ring involve hydroxylation, desaturation, and cyclization, though the exact sequence and enzymatic players for these final transformations are still under investigation.[2]

C-Glycosidic Bond Formation and Pyrimidine Ring Assembly

A pivotal step in the biosynthesis of formycin is the formation of the C-glycosidic bond, which links the pyrazole-derived base to the ribose sugar. This reaction is catalyzed by ForT, a β-ribofuranosyl-aminobenzene 5′-phosphate (β-RFA-P) synthase-like enzyme.[8] ForT catalyzes the coupling of the pyrazole precursor with PRPP.[8]

Following the C-C bond formation, the pyrimidine ring is constructed in a series of steps that are homologous to the de novo purine biosynthesis pathway.[1][4] The enzymes ForC, ForB, and ForH are homologs of PurC, PurB, and PurH, respectively.[1][3]

A key finding is the interplay between the formycin pathway and the primary purine biosynthesis pathway. ForH, the formycin-specific enzyme, is a truncated version of PurH and only possesses cyclohydrolase activity. The formylase activity required for one of the steps is "borrowed" from the cell's primary metabolism in the form of PurH.[4][5]

The final steps involve the conversion of formycin B 5'-monophosphate to formycin A 5'-monophosphate, catalyzed by ForA and ForB, which are homologs of PurA and PurB.[1][4] Formycin B is a precursor to Formycin A.[1] Finally, cellular phosphatases are presumed to remove the 5'-phosphate to yield the final formycin A and formycin B nucleosides.[1]

Quantitative Data

Quantitative biochemical data for the enzymes of the formycin biosynthetic pathway is still emerging. However, some key kinetic parameters have been determined.

| Enzyme | Substrate(s) | KM (mM) | kcat (min-1) | kcat/KM (min-1·mM-1) | Reference |

| ForM | L-threonine | - | - | 10.9 ± 1.8 | [2] |

| ForM | Glycine | - | - | ~3.5 | [2] |

| ForM | L-serine | - | - | ~2.5 | [2] |

| ForM | L-alanine | - | - | ~2.0 | [2] |

| ForM | L-proline | - | - | ~1.5 | [2] |

Note: Detailed KM and kcat values for individual amino acids with ForM were not provided in the source material, only the comparative kcat/KM values.

Experimental Protocols

The elucidation of the formycin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Gene Deletion and Complementation

To confirm the function of genes within the for cluster, targeted gene deletion experiments are performed in S. kaniharaensis.[1][5]

Protocol Overview:

-

Construct Design: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene, is constructed.

-

Transformation: The disruption cassette is introduced into S. kaniharaensis via conjugation from a donor strain like E. coli ET12567/pUZ8002.[1]

-

Selection of Mutants: Double-crossover homologous recombination events result in the replacement of the target gene with the resistance cassette. Mutants are selected based on the acquired antibiotic resistance and loss of a marker on the delivery vector.

-

Verification: The gene deletion is confirmed by PCR analysis of the genomic DNA from the mutant strain.

-

Phenotypic Analysis: The mutant strain is cultivated, and the fermentation broth is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to assess the impact on formycin production.

-

Complementation: To confirm that the observed phenotype is due to the gene deletion, the wild-type gene is reintroduced into the mutant strain on an expression vector, and formycin production is reassessed.

Heterologous Expression and In Vitro Reconstitution

To characterize the function of individual enzymes, the corresponding genes are often expressed heterologously in a host organism like E. coli. The purified enzymes are then used in in vitro assays to determine their catalytic activity.[2]

Protocol Overview:

-

Gene Cloning: The gene of interest is amplified by PCR from S. kaniharaensis genomic DNA and cloned into an expression vector, often with an affinity tag (e.g., His-tag) for purification.

-

Protein Expression: The expression vector is transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The cells are harvested, lysed, and the tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

In Vitro Assay: The purified enzyme is incubated with its putative substrate(s) in a suitable buffer system. The reaction progress is monitored over time.

-

Product Analysis: The reaction mixture is analyzed by techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the reaction product and confirm the enzyme's function.

Visualizing the Formycin Biosynthesis Pathway

Core Biosynthetic Pathway Diagram

Caption: The biosynthetic pathway of Formycin.

Experimental Workflow for Gene Function Analysis

Caption: Experimental workflow for gene function analysis.

Conclusion and Future Perspectives

The elucidation of the formycin biosynthetic pathway is a testament to the power of combining modern genomics with classical biochemical techniques. The discovery of the for gene cluster and the functional characterization of its constituent enzymes have provided a detailed roadmap for the assembly of this potent C-nucleoside antibiotic. The recent revelations regarding the involvement of D-glutamate and the cryptic N-acylation step have added new layers of complexity and elegance to our understanding.

Future research will likely focus on several key areas:

-

Structural Biology: Determining the three-dimensional structures of the for enzymes will provide invaluable insights into their catalytic mechanisms and substrate specificity.

-

Enzyme Engineering: The knowledge of the biosynthetic pathway opens up possibilities for engineering the enzymes to produce novel formycin analogs with improved therapeutic properties.

-

Pathway Regulation: Understanding how the for gene cluster is regulated could lead to strategies for overproducing formycin for industrial applications.

-

Elucidation of Late-Stage Steps: Further investigation is needed to fully characterize the enzymes responsible for the final steps of pyrazole ring formation.

This technical guide serves as a comprehensive summary of the current knowledge of formycin biosynthesis. It is our hope that this resource will facilitate further research and development in the exciting field of natural product biosynthesis and drug discovery.

References

- 1. Frontiers | The chemistry of Formycin biosynthesis [frontiersin.org]

- 2. Revision of the Formycin A and Pyrazofurin Biosynthetic Pathways Reveals Specificity for d-Glutamic Acid and a Cryptic N-Acylation Step During Pyrazole Core Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. Identification of the Formycin A Biosynthetic Gene Cluster from Streptomyces kaniharaensis Illustrates the Interplay between Biological Pyrazolopyrimidine Formation and de novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Biosynthesis of formycin. Incorporation and distribution of labeled compounds into formycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

The Molecular Odyssey of Formycin Triphosphate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formycin triphosphate (FoTP) is a naturally occurring C-nucleoside analog of adenosine (B11128) triphosphate (ATP) with a broad spectrum of biological activities, including antiviral, anticancer, and insulinotropic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse effects of FoTP in biological systems. By acting as an ATP mimetic, FoTP interacts with a range of enzymes, primarily ATP-utilizing enzymes, leading to the modulation of critical cellular signaling pathways and metabolic processes. This document summarizes key quantitative data on its enzymatic interactions, details relevant experimental methodologies, and provides visual representations of its mechanisms of action to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Formycin A, a pyrazolo[4,3-d]pyrimidine nucleoside antibiotic isolated from Nocardia interforma, undergoes intracellular phosphorylation to its active triphosphate form, this compound (FoTP).[1] As a structural analog of ATP, FoTP can substitute for ATP in various enzymatic reactions, often with distinct consequences. Its C-C glycosidic bond, in contrast to the N-C bond in adenosine, confers resistance to cleavage by purine (B94841) nucleoside phosphorylase, contributing to its metabolic stability.[1] The unique chemical properties of FoTP make it a valuable tool for probing ATP-binding sites and a lead compound for the development of novel therapeutics.

Mechanism of Action

The biological effects of this compound stem from its ability to compete with and substitute for ATP in a variety of enzymatic reactions. The primary mechanisms of action include:

-

Interaction with ATP-Utilizing Enzymes: FoTP serves as a substrate or inhibitor for numerous enzymes that use ATP as a substrate, including polymerases and kinases.

-

Incorporation into Nucleic Acids: FoTP can be incorporated into growing RNA chains by RNA polymerases, potentially leading to chain termination or altered RNA function.[2][3]

-

Modulation of Cellular Signaling: By interacting with key signaling enzymes like adenylate and guanylate cyclases, FoTP can disrupt normal cellular communication pathways.

Cellular Uptake and Metabolic Activation

Formycin A is transported into cells and subsequently phosphorylated by cellular kinases to Formycin monophosphate (FoMP), diphosphate (B83284) (FoDP), and finally to the active triphosphate form, FoTP. This metabolic activation is a prerequisite for its biological activity.

Interaction with Signaling Enzymes

FoTP is a substrate for membrane-bound adenylate cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP), a crucial second messenger. FoTP is converted to 3',5'-cyclic formycin monophosphate (cFoMP). The kinetic parameters for this reaction are comparable to those of ATP, suggesting that FoTP can significantly influence cAMP signaling pathways.[4]

FoTP also interacts with guanylate cyclase, another key enzyme in second messenger signaling that synthesizes cyclic GMP (cGMP) from GTP. FoTP has been shown to potentiate the activity of atrial natriuretic factor (ANF)-stimulated guanylate cyclase. This suggests that FoTP can modulate cGMP-mediated signaling pathways, which are involved in processes such as vasodilation and inflammation.

Inhibition of Polymerases and Antiviral Activity

A significant aspect of FoTP's mechanism of action is its interaction with DNA and RNA polymerases. As an ATP analog, it can be incorporated into nascent RNA chains. This incorporation can lead to premature chain termination, a mechanism that underlies the antiviral activity of many nucleoside analogs.[2] This is particularly relevant for RNA viruses that rely on RNA-dependent RNA polymerases for their replication.

Anticancer Activity

The anticancer properties of formycin are attributed to the action of its phosphorylated metabolite, FoTP. By interfering with purine metabolism and nucleic acid synthesis, FoTP can induce cytotoxicity in rapidly proliferating cancer cells.[1] The inhibition of DNA and RNA synthesis, coupled with the disruption of essential signaling pathways, contributes to its antitumor effects.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with various enzymes.

| Enzyme | Organism/Tissue | Parameter | Value | Reference(s) |

| Adenylate Cyclase | Rat Osteosarcoma | Km | 220 µM | [4] |

| Adenylate Cyclase | Rat Osteosarcoma | Vmax | 120 pmol/min/mg protein | [4] |

| Guanylate Cyclase | Rat Lung Membranes | EC50 | ~90 µM (potentiates ANF-stimulated activity) | |

| Guanylate Cyclase | Rat Lung Membranes | IC50 | ~100 µM (inhibits ATP-stimulated activity) | |

| T7 RNA Polymerase | Bacteriophage T7 | Inhibition | Moderate | [5] |

Note: Further quantitative data, particularly Ki and IC50 values for various polymerases and kinases, are areas for ongoing research.

Experimental Protocols

Synthesis of this compound (FoTP)

Principle: Formycin A is chemically phosphorylated to its 5'-triphosphate derivative. A common method involves the initial conversion to Formycin 5'-monophosphate (FoMP), followed by successive phosphorylations.

Materials:

-

Formycin A

-

Phosphorus oxychloride (POCl3)

-

Triethyl phosphate (B84403)

-

Tributylamine

-

Pyrophosphate

-

Anion-exchange chromatography resin (e.g., DEAE-Sephadex)

-

HPLC system with an anion-exchange column

Procedure:

-

Monophosphorylation: Dissolve Formycin A in triethyl phosphate. Cool the solution to 0°C.

-

Add phosphorus oxychloride dropwise while stirring. Allow the reaction to proceed for several hours at low temperature.

-

Quench the reaction by adding water. Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Purification of FoMP: Purify the resulting Formycin monophosphate (FoMP) using anion-exchange chromatography.

-

Diphosphorylation and Triphosphorylation: Activate the purified FoMP (e.g., using carbonyldiimidazole) and react it with pyrophosphate in the presence of a base like tributylamine.

-

Purification of FoTP: Purify the final product, FoTP, using anion-exchange chromatography followed by HPLC for high purity.

-

Characterization: Confirm the identity and purity of FoTP using techniques such as NMR spectroscopy and mass spectrometry.

Adenylate Cyclase Activity Assay

Principle: The activity of adenylate cyclase is measured by quantifying the production of cyclic Formycin monophosphate (cFoMP) from FoTP. This can be achieved using radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).[4]

Materials:

-

Membrane preparation containing adenylate cyclase

-

This compound (FoTP)

-

ATP (for comparison)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

[³H]-cAMP (for RIA) or cFoMP standard (for HPLC)

-

Scintillation counter or HPLC system with a UV or fluorescence detector

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the membrane preparation, assay buffer, and either ATP or FoTP at various concentrations.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or by boiling).

-

Quantification (HPLC):

-

Centrifuge the terminated reaction to pellet protein.

-

Analyze the supernatant by reverse-phase HPLC.

-

Monitor the elution profile at the appropriate wavelength for cFoMP and quantify the peak area against a standard curve.

-

-

Quantification (RIA):

-

Perform a competitive radioimmunoassay using a specific antibody against cAMP (which can cross-react with cFoMP) and [³H]-cAMP.

-

Measure the radioactivity using a scintillation counter and calculate the amount of cFoMP produced based on a standard curve.

-

In Vitro RNA Polymerase Inhibition Assay

Principle: The inhibitory effect of FoTP on RNA polymerase is assessed by measuring the incorporation of a radiolabeled nucleotide into a newly synthesized RNA transcript in the presence and absence of the inhibitor.

Materials:

-

RNA polymerase (e.g., T7 RNA polymerase, viral RNA-dependent RNA polymerase)

-

DNA or RNA template

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

[α-³²P]-UTP or another radiolabeled NTP

-

This compound (FoTP)

-

Transcription buffer

-

DE81 filter paper

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare transcription reactions containing the template, RNA polymerase, transcription buffer, a mix of three unlabeled NTPs, and one radiolabeled NTP.

-

Inhibitor Addition: To a set of reactions, add varying concentrations of FoTP. Include a control with no inhibitor.

-

Initiation and Incubation: Initiate the transcription by adding the enzyme or NTPs and incubate at the optimal temperature for the polymerase (e.g., 37°C).

-

Reaction Termination: Stop the reactions at different time points by adding a stop solution containing EDTA.

-

Quantification:

-

Spot the reaction mixtures onto DE81 filter paper.

-

Wash the filters extensively with a phosphate buffer to remove unincorporated nucleotides.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the incorporated radioactivity against the concentration of FoTP to determine the IC50 value. Kinetic parameters like Ki can be determined by performing the assay at different substrate concentrations.

Cytotoxicity Assay (MTT Assay)

Principle: The cytotoxic effect of Formycin A (the prodrug of FoTP) on cancer cell lines is determined using the MTT assay, which measures cell viability based on the metabolic activity of mitochondria.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Formycin A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of Formycin A. Include untreated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.

Conclusion

This compound's multifaceted mechanism of action, centered on its role as an ATP analog, provides a rich landscape for therapeutic intervention. Its ability to interact with a diverse array of enzymes, including those central to cellular signaling and nucleic acid synthesis, underpins its potent biological activities. This guide has provided a comprehensive overview of the current understanding of FoTP's molecular interactions, supported by quantitative data and detailed experimental protocols. Further research to elucidate the specific inhibitory constants for various polymerases and to explore its effects on a broader range of cellular pathways will be crucial in fully realizing the therapeutic potential of this remarkable natural product and its derivatives. The methodologies and data presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the fields of drug discovery and molecular pharmacology.

References

- 1. Frontiers | The chemistry of Formycin biosynthesis [frontiersin.org]

- 2. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of this compound and its incorpoartion into ribopolynucleotide by DNA-dependent RNA polymers [pubmed.ncbi.nlm.nih.gov]

- 4. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate/inhibition studies of bacteriophage T7 RNA polymerase with the 5'-triphosphate derivative of a ring-expanded ('fat') nucleoside possessing potent antiviral and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Antiviral and Anti-parasitic Properties of Formycin Derivatives

For Immediate Release

[City, State] – December 11, 2025 – In the ongoing battle against infectious diseases, the exploration of novel therapeutic agents is paramount. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potent antiviral and anti-parasitic properties of Formycin and its derivatives. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action to facilitate further research and development in this promising area.

Formycin, a C-nucleoside antibiotic, and its derivatives have demonstrated significant inhibitory activity against a range of viruses and parasites. These compounds often act as analogs of purine (B94841) nucleosides, thereby interfering with essential metabolic pathways in both pathogens and host cells. This guide aims to consolidate the current understanding of their therapeutic potential and provide a practical resource for the scientific community.

Antiviral Properties of Formycin Derivatives

Formycin derivatives have shown notable efficacy against various viruses, with a significant focus on the influenza virus. The mechanism of action for some derivatives appears to be distinct from existing antiviral drugs, suggesting a potential new avenue for combating drug-resistant viral strains.

Quantitative Antiviral Data

The antiviral activity of Formycin derivatives is typically quantified by their 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, provides a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.

| Derivative | Virus | Cell Line | IC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Formycin A | Influenza A Virus (WSN strain) | MDCK | 37.3 | >100 | >2681 | [1] |

| Methylthio-formycin (SMeFM) | Influenza A Virus (WSN strain) | MDCK | 34.1 | >100 | >2932 | [1] |

| Methylthio-formycin (SMeFM) | Influenza B Virus (Lee strain) | MDCK | 37.9 | >100 | >2638 | [1] |

Mechanism of Antiviral Action

The antiviral mechanism of some Formycin derivatives, such as SMeFM, against the influenza virus is believed to involve the induction of mutations in the viral genome rather than direct inhibition of the viral polymerase. This mode of action is different from that of other nucleoside analogs like T-705 (Favipiravir).

Anti-parasitic Properties of Formycin Derivatives

Formycin and its derivatives have also demonstrated significant potential as anti-parasitic agents, particularly against protozoan parasites such as Leishmania and Trypanosoma.

Quantitative Anti-parasitic Data

The anti-parasitic activity is evaluated by determining the concentration required to inhibit parasite growth or proliferation.

| Derivative | Parasite | Stage | IC₅₀ (µg/mL) | Growth Inhibition (%) | Reference |

| Formycin A | Leishmania tropica | Promastigote | - | 86% | [2] |

| Formycin A | Leishmania donovani | Promastigote | - | 80% | [2] |

| Formycin B | Leishmania tropica | Promastigote | - | 91% | [2] |

| Formycin B | Leishmania donovani | Promastigote | - | 84% | [2] |

| Formycin B | Trypanosoma cruzi | Intracellular amastigote | 0.1 | - | [3] |

Note: The study on Leishmania reported percentage inhibition at a non-specified concentration after 6 days of exposure.

Mechanism of Anti-parasitic Action

In Leishmania, Formycin B is metabolized to Formycin A 5'-triphosphate, which is then incorporated into the parasite's RNA, leading to inhibition of protein synthesis and parasite death.[2][4] This metabolic conversion is a key step in its selective toxicity towards the parasite.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for assessing the antiviral and anti-parasitic activities of Formycin derivatives.

Plaque Reduction Assay for Influenza Virus

This assay is a standard method to determine the titer of infectious virus and to evaluate the efficacy of antiviral compounds.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Influenza virus stock

-

Formycin derivative solutions of varying concentrations

-

Agarose (B213101) or Avicel overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

-

Prepare serial dilutions of the Formycin derivative in serum-free DMEM.

-

Pre-treat the confluent cell monolayers with the different concentrations of the Formycin derivative for 1 hour at 37°C.

-

Infect the cells with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Overlay the cells with a medium containing the respective concentration of the Formycin derivative and agarose or Avicel.

-

Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).

-

Fix the cells with 10% formaldehyde (B43269) and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

-

Determine the IC₅₀ value from the dose-response curve.

In Vitro Anti-leishmanial Assay (Promastigote Growth Inhibition)

This assay assesses the ability of a compound to inhibit the growth of the extracellular, promastigote stage of Leishmania.

Materials:

-

Leishmania promastigotes (e.g., L. donovani, L. tropica)

-

M199 or RPMI-1640 medium supplemented with FBS and antibiotics

-

Formycin derivative solutions of varying concentrations

-

96-well microtiter plates

-

Resazurin (B115843) solution or a hemocytometer for cell counting

Procedure:

-

Culture Leishmania promastigotes in appropriate medium to the mid-logarithmic growth phase.

-

Prepare serial dilutions of the Formycin derivative in the culture medium in a 96-well plate.

-

Add a suspension of promastigotes to each well to achieve a final density of approximately 1 x 10⁶ cells/mL.

-

Include positive control wells (e.g., with a known anti-leishmanial drug like Amphotericin B) and negative control wells (cells with medium and solvent only).

-

Incubate the plates at the appropriate temperature (e.g., 26°C) for 48-72 hours.

-

Determine the number of viable promastigotes in each well. This can be done by:

-

Direct Counting: Using a hemocytometer.

-

Resazurin Assay: Adding resazurin solution and measuring the fluorescence or absorbance, which correlates with the number of viable cells.

-

-

Calculate the percentage of growth inhibition for each concentration relative to the negative control.

-

Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

Formycin derivatives represent a promising class of compounds with dual antiviral and anti-parasitic activities. Their unique mechanisms of action, particularly the induction of viral genome mutations and the targeted disruption of parasite purine metabolism, offer exciting possibilities for the development of novel therapeutics. Further research should focus on synthesizing and screening a broader range of derivatives to improve efficacy and selectivity. Elucidating the specific host and pathogen signaling pathways affected by these compounds will also be critical for optimizing their therapeutic potential and minimizing off-target effects. This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the promise of Formycin derivatives into tangible clinical solutions.

References

- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [en.bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. In vitro and in vivo activities of formycin B against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for the Investigation of Trypanosoma cruzi Amastigote Proliferation in Mammalian Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Formycin Triphosphate: A Fluorescent Probe for Elucidating ATP Binding Site Dynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Formycin triphosphate (FTP) stands out as a powerful tool in the study of ATP-binding proteins. As a fluorescent analog of adenosine (B11128) triphosphate (ATP), FTP offers a unique window into the molecular interactions, kinetics, and structural dynamics that govern a vast array of cellular processes. Its intrinsic fluorescence provides a sensitive, non-radioactive method for real-time analysis, making it an invaluable asset in academic research and drug discovery.[1][2] This guide provides a comprehensive overview of FTP's properties, applications, and the experimental protocols necessary for its effective use as a probe for ATP binding sites.

Core Properties of this compound

Formycin, an adenosine analog, features a C-C glycosidic bond instead of the typical N-C bond, which alters its conformational flexibility.[3] When triphosphorylated to form FTP, it serves as a substrate for a variety of ATP-dependent enzymes, including kinases, polymerases, and cyclases.[1][4] The key feature of FTP is its fluorescence, which is sensitive to its local environment. Changes in fluorescence intensity, emission wavelength, and polarization upon binding to a protein can be used to deduce binding affinities, conformational changes, and enzymatic activity.

Quantitative Data Summary

The utility of FTP as an ATP analog is underscored by its kinetic and binding parameters with various enzymes. The following tables summarize key quantitative data, providing a comparative reference for researchers.

Table 1: Kinetic Parameters of this compound with Various Enzymes

| Enzyme | Organism/Source | Apparent K_m_ (µM) | V_max_ (relative to ATP) | Reference |

| Adenylate Cyclase | Rat Osteosarcoma Cells | 220 | Similar to ATP | [1] |

| DNA-dependent RNA Polymerase | Escherichia coli | - | FTP is incorporated | [4] |

| Guanylate Cyclase (ANF-stimulated) | Rat Lung Membranes | EC_50_ ~90 | Potentiates activity | [5] |

Table 2: Binding and Spectral Properties of this compound

| Protein | Technique | Dissociation Constant (K_d_) | Key Spectral Change | Reference |

| Guanylate Cyclase | - | Tighter binding than ATP (IC_50_ ~100 µM for ATP inhibition) | - | [5] |

| Myosin ATPase | Stopped-flow fluorometry | - | Fluorescence change on binding | [2] |

| Na+,K+-ATPase | Stopped-flow fluorometry | - | Fluorescence change on binding | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of FTP in research. Below are protocols for two common experimental approaches.

Determining Binding Affinity using Fluorescence Titration

This protocol outlines the steps to measure the dissociation constant (K_d_) of FTP for an ATP-binding protein.

Materials:

-

Purified ATP-binding protein of known concentration

-

This compound (FTP) solution of known concentration

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl_2_)

-

Fluorometer

Procedure:

-

Preparation: Prepare a series of dilutions of the FTP stock solution in the binding buffer. The final concentrations should span a range from well below to well above the expected K_d_.

-

Instrument Setup: Set the fluorometer to the excitation and emission wavelengths appropriate for FTP (typically around 300 nm for excitation and 340 nm for emission, but should be empirically determined).

-

Titration:

-

Add a fixed concentration of the protein to a cuvette containing the binding buffer.

-

Record the initial fluorescence of the protein solution (background).

-

Make sequential additions of the FTP solution to the cuvette.

-

After each addition, allow the system to equilibrate (typically 1-2 minutes) and then record the fluorescence intensity.

-

-

Data Analysis:

-

Correct the measured fluorescence values for dilution.

-

Subtract the background fluorescence.

-

Plot the change in fluorescence intensity as a function of the FTP concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the K_d_.

-

Enzyme Kinetic Assay using FTP as a Substrate

This protocol describes how to measure the kinetic parameters (K_m_ and V_max_) of an enzyme that can utilize FTP as a substrate.

Materials:

-

Purified enzyme

-

FTP solutions of varying concentrations

-

Substrate for the enzyme (if it's a kinase, this would be the protein or peptide to be phosphorylated)

-

Reaction buffer appropriate for the enzyme

-

Method to detect product formation (e.g., HPLC, fluorescence polarization, or a coupled enzyme assay)[1][2]

Procedure:

-

Reaction Setup: Prepare a set of reaction mixtures, each containing the enzyme, the second substrate (if applicable), and the reaction buffer.

-

Initiate Reaction: Start the reaction by adding FTP at various final concentrations to each reaction mixture.

-

Monitor Product Formation: At regular time intervals, take aliquots from each reaction and stop the reaction (e.g., by adding a quenching agent like EDTA). Measure the amount of product formed using a suitable detection method.[1]

-

Determine Initial Velocities: For each FTP concentration, plot the product concentration against time. The initial velocity (v_0_) is the slope of the initial linear portion of this curve.[6]

-

Data Analysis:

Visualizations: Signaling Pathways and Workflows

Diagrams created using the DOT language provide clear visualizations of complex biological and experimental processes.

Caption: Probing a Kinase Cascade with FTP

Caption: Workflow for FTP-Based Enzyme Kinetic Analysis

References

- 1. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Identification of the Formycin A Biosynthetic Gene Cluster from Streptomyces kaniharaensis Illustrates the Interplay between Biological Pyrazolopyrimidine Formation and de novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound and its incorpoartion into ribopolynucleotide by DNA-dependent RNA polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as a probe for the ATP binding site involved in the activation of guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Spectroscopic and Photophysical Profile of Formycin Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formycin triphosphate (Formycin-TP) is a fluorescent analog of adenosine (B11128) triphosphate (ATP) that serves as a valuable tool in biochemical and biophysical research. As a C-nucleoside, its pyrazolopyrimidine base is linked to the ribose sugar via a C-C bond, rendering it resistant to cleavage by phosphorylases. This property, combined with its intrinsic fluorescence, makes Formycin-TP an effective probe for studying the kinetics and conformational changes of ATP-utilizing enzymes, such as kinases, polymerases, and ATPases. Its fluorescence is highly sensitive to the local environment, often exhibiting enhanced emission upon binding to enzyme active sites, which can be exploited to monitor enzyme-ligand interactions in real-time. This guide provides a comprehensive overview of the spectroscopic properties of Formycin-TP, detailed experimental protocols for its characterization, and the underlying principles of its application in research.

Spectroscopic and Photophysical Properties

The spectroscopic properties of Formycin-TP are primarily determined by its fluorescent base, formycin. The triphosphate moiety is not expected to significantly alter the core photophysical characteristics of the formycin nucleoside. The key spectroscopic parameters are summarized below.

| Property | Value | Conditions and Remarks |

| Absorption Maximum (λₐₑₛ) | ~295 nm | In aqueous buffer (pH 7). The absorption maximum can shift slightly depending on pH and solvent polarity. |

| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ at 295 nm | This is an approximate value for formycin derivatives at neutral pH. The precise value should be determined empirically for quantitative studies. |

| Excitation Maximum (λₑₓ) | ~300 nm | Can be selectively excited at wavelengths longer than the absorption of natural nucleotides, minimizing background interference. |

| Emission Maximum (λₑₘ) | ~340 nm | The emission is in the ultraviolet region. The exact maximum and intensity are highly dependent on the environment (pH, solvent, and binding to macromolecules).[1] |

| Quantum Yield (Φ) | ~0.01 (in aqueous solution) | The quantum yield is relatively low in aqueous solution but can increase significantly upon binding to a protein or when incorporated into a polynucleotide chain.[1] |

| Fluorescence Lifetime (τ) | Not readily available | The fluorescence lifetime is not widely reported in the literature. It can be determined using time-correlated single-photon counting (TCSPC). |

Factors Influencing Fluorescence

The fluorescence of Formycin-TP is particularly sensitive to its molecular environment, a characteristic that makes it a powerful probe for biological systems.

-

Enzyme Binding: A significant increase in fluorescence quantum yield is often observed when Formycin-TP binds to the active site of an enzyme.[2] This can be attributed to a decrease in non-radiative decay pathways due to the more rigid and less polar environment of the binding pocket.

-

pH: The protonation state of the pyrazolopyrimidine ring can affect the electronic structure and thus the fluorescence properties. Therefore, it is crucial to control the pH of the buffer in experimental setups.

-

Solvent Polarity: Changes in solvent polarity can lead to shifts in the emission spectrum and alter the quantum yield.

-

Stacking Interactions: When incorporated into DNA or RNA, base stacking interactions with neighboring bases can lead to a significant quenching of formycin's fluorescence.[1]

Experimental Protocols

This section outlines the methodologies for characterizing the spectroscopic properties of Formycin-TP.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

This protocol describes how to determine the absorption spectrum and calculate the molar extinction coefficient (ε) of Formycin-TP.

Materials:

-

This compound (lyophilized powder)

-

Spectrophotometer-grade buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance and calibrated micropipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of Formycin-TP and dissolve it in a precise volume of buffer to create a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in the same buffer. Aim for a concentration range that yields absorbance values between 0.1 and 1.0 at the absorption maximum.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range from 220 nm to 400 nm. Use the buffer as a blank to zero the instrument.

-

Absorbance Measurement: Measure the absorbance spectrum for each dilution.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

For each concentration, record the absorbance at λₘₐₓ.

-

Plot absorbance at λₘₐₓ versus concentration (in M).

-

Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl).

-

Measurement of Fluorescence Spectrum and Quantum Yield

This protocol details the measurement of the fluorescence excitation and emission spectra and the determination of the fluorescence quantum yield (Φ) using a comparative method.

Materials:

-

Formycin-TP solution of known absorbance

-

A fluorescence standard with a known quantum yield in the same spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectrofluorometer with temperature control

-

Quartz fluorescence cuvettes (1 cm path length)

-

Appropriate buffer

Procedure:

-

Sample Preparation: Prepare a dilute solution of Formycin-TP in the desired buffer with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the fluorescence standard with a similar absorbance at the same excitation wavelength.

-

Spectrofluorometer Setup:

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

Set the excitation wavelength to the absorption maximum of Formycin-TP (~300 nm).

-

Record the emission spectrum from ~310 nm to 500 nm.

-

To record the excitation spectrum, set the emission wavelength to the emission maximum (~340 nm) and scan the excitation wavelengths from ~250 nm to 330 nm.

-

-

Fluorescence Measurement:

-

Record the emission spectrum of the buffer blank and subtract it from the sample and standard spectra.

-

Record the emission spectrum of the Formycin-TP solution.

-

Record the emission spectrum of the fluorescence standard under identical instrument settings.

-

-

Quantum Yield Calculation: The quantum yield is calculated using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is typically measured using Time-Correlated Single-Photon Counting (TCSPC).

Materials:

-

TCSPC instrument with a pulsed light source (e.g., a laser diode or LED) capable of excitation around 300 nm.

-

Formycin-TP solution in the desired buffer.

-

A scattering solution (e.g., dilute Ludox) to obtain the instrument response function (IRF).

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength to ~300 nm.

-

Collect the emission at the fluorescence maximum (~340 nm) using a monochromator or a bandpass filter.

-

-

IRF Measurement: Record the instrument response function by measuring the scattering from the Ludox solution.

-

Sample Measurement: Replace the scattering solution with the Formycin-TP sample and acquire the fluorescence decay curve until sufficient photon counts are collected in the peak channel.

-

Data Analysis:

-

Use deconvolution software to fit the experimental decay curve with the IRF.

-

The fluorescence decay is typically fitted to a single or multi-exponential decay model to obtain the fluorescence lifetime(s).

-

Visualizing Experimental Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key workflows and concepts discussed in this guide.

References

An In-Depth Technical Guide on the Cellular Uptake and Metabolism of Formycin Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formycin A, a cytotoxic adenosine (B11128) analog, exerts its biological activity primarily through its 5'-triphosphate metabolite, Formycin triphosphate (FoTP). Understanding the cellular mechanisms governing the uptake of its precursor, Formycin A, and its subsequent multi-step phosphorylation to FoTP is critical for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport and metabolic activation of Formycin. It details the involvement of specific nucleoside transporters in the cellular entry of Formycin and delineates the enzymatic cascade responsible for its conversion to the active triphosphate form. Quantitative kinetic data for these processes are summarized, and detailed experimental protocols for their investigation are provided. Visual diagrams of the key pathways and experimental workflows are included to facilitate a deeper understanding of the underlying molecular events.

Cellular Uptake of Formycin Precursors

The cellular journey of Formycin begins with the transport of its nucleoside precursors, primarily Formycin A and Formycin B, across the plasma membrane. As this compound itself is not readily taken up by cells due to its charge, the efficacy of Formycin as a therapeutic agent is heavily reliant on the efficient uptake of its unphosphorylated forms.

Transport Mechanisms

Mammalian cells utilize a sophisticated network of nucleoside transporters to salvage and transport purine (B94841) and pyrimidine (B1678525) nucleosides. These transporters are broadly categorized into two families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[1][2] Evidence suggests that Formycin nucleosides hijack these transporters to gain entry into the cell.

Specifically, the transport of Formycin B , a less cytotoxic analog of Formycin A, has been characterized in several cell types. In mouse spleen lymphocytes, two distinct transport systems are involved:

-

Na+-dependent active transport: This system actively concentrates Formycin B inside the cell against its concentration gradient.

-

Na+-independent facilitated diffusion: This transporter facilitates the movement of Formycin B down its concentration gradient.

In protozoan parasites such as Leishmania, specific nucleoside transporters, NT1 and NT2, have been implicated in the uptake of Formycin B.[3] While direct evidence for the specific transporters of Formycin A in mammalian cells is less abundant in the readily available literature, it is highly probable that it also utilizes members of the ENT and CNT families due to its structural similarity to adenosine.

Quantitative Transport Kinetics

The efficiency of Formycin B transport has been quantified in mouse spleen lymphocytes, providing valuable insights into the kinetics of its uptake.

| Transporter System | Substrate | Cell Type | K_m_ (µM) |

| Na+-dependent active transport | Formycin B | Mouse spleen lymphocytes | ~30 |

| Na+-independent facilitated diffusion | Formycin B | Mouse spleen lymphocytes | ~400 |

Table 1: Michaelis-Menten Constants (K_m_) for Formycin B Transport. This table summarizes the reported K_m_ values for the two major transport systems involved in Formycin B uptake in mouse spleen lymphocytes. A lower K_m_ value indicates a higher affinity of the transporter for the substrate.

Intracellular Metabolism: The Phosphorylation Cascade

Once inside the cell, Formycin A and B must undergo a three-step phosphorylation process to be converted into their active triphosphate forms. This metabolic activation is a critical determinant of their cytotoxic and antiviral activities.

The Enzymatic Players

The phosphorylation of Formycin is catalyzed by a series of cellular kinases that normally act on endogenous nucleosides.

-

Second Phosphorylation (to Diphosphate): The conversion of Formycin monophosphate to Formycin diphosphate (B83284) is likely carried out by nucleoside monophosphate kinases (NMPKs) . These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to a nucleoside monophosphate.[5] Specific NMPKs, such as guanylate kinase, have been shown to phosphorylate nucleoside analog monophosphates.[6]

-

Final Phosphorylation (to Triphosphate): The final step in the activation pathway, the phosphorylation of Formycin diphosphate to this compound, is catalyzed by nucleoside diphosphate kinases (NDPKs) .[7][8] These enzymes are responsible for maintaining the cellular pool of nucleoside triphosphates by transferring the terminal phosphate group from a donor (usually ATP) to a nucleoside diphosphate acceptor.[8]

Metabolic Pathway Visualization

Caption: Intracellular activation of Formycin A.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular uptake and metabolism of Formycin.

Cellular Uptake Assay

This protocol describes a method to measure the uptake of radiolabeled Formycin A or B into cultured mammalian cells.

Materials:

-

Cultured mammalian cells (e.g., a cancer cell line of interest)

-

24-well or 96-well cell culture plates

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Radiolabeled [³H]Formycin A or [³H]Formycin B

-

Unlabeled Formycin A or B (for competition experiments)

-

Ice-cold phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells into 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

-

Initiation of Uptake: Add the assay buffer containing the desired concentration of radiolabeled Formycin to each well to initiate the uptake. For competition or inhibition studies, pre-incubate the cells with unlabeled Formycin or known transporter inhibitors for a defined period before adding the radiolabeled substrate.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the time course of uptake.

-

Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS. This step should be performed quickly to minimize efflux of the radiolabeled compound.

-

Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration in each well (determined by a separate protein assay like the BCA assay) to calculate the uptake rate (e.g., in pmol/mg protein/min). Kinetic parameters (K_m_ and V_max_) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Caption: Experimental workflow for a cellular uptake assay.

Analysis of Intracellular Formycin Phosphates by HPLC

This protocol outlines a method for the extraction and quantification of Formycin monophosphate, diphosphate, and triphosphate from cell lysates using high-performance liquid chromatography (HPLC).

Materials:

-

Cultured mammalian cells treated with Formycin A or B

-

Ice-cold 0.4 M perchloric acid (PCA) or trichloroacetic acid (TCA)

-

Neutralizing solution (e.g., 3 M K₂CO₃)

-

HPLC system with a UV detector

-

Anion-exchange or reverse-phase ion-pairing HPLC column

-

Mobile phase buffers (e.g., phosphate buffers with an ion-pairing agent like tetrabutylammonium (B224687) hydroxide)

-

Standards for Formycin A/B, FMP, FDP, and FoTP

Procedure:

-

Cell Harvesting and Extraction: After incubating cells with Formycin, rapidly wash them with ice-cold PBS. Immediately add ice-cold PCA or TCA to the cell pellet to precipitate proteins and extract the acid-soluble nucleotides.

-

Neutralization: Centrifuge the mixture to pellet the protein precipitate. Carefully transfer the supernatant to a new tube and neutralize it by adding the neutralizing solution dropwise while vortexing. The formation of a precipitate (KClO₄) indicates neutralization.

-

Sample Preparation: Centrifuge the neutralized extract to remove the precipitate. Filter the supernatant through a 0.22 µm filter before HPLC analysis.

-

HPLC Analysis: Inject the prepared sample onto the HPLC system. Use a gradient elution program with increasing salt concentration or organic solvent to separate the different phosphorylated forms of Formycin.

-

Detection and Quantification: Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 295 nm for Formycin). Quantify the amounts of FMP, FDP, and FoTP by comparing their peak areas to those of known standards.

-

Data Normalization: Normalize the quantified amounts of Formycin phosphates to the initial cell number or total protein content.

Caption: Workflow for intracellular Formycin phosphate analysis.

Downstream Effects of this compound

Once formed, this compound acts as an ATP analog and can interfere with various cellular processes that utilize ATP. One well-documented effect is its interaction with adenylate cyclase.

Interaction with Adenylate Cyclase

This compound is a substrate for membrane-bound adenylate cyclase, leading to the formation of 3',5'-cyclic Formycin monophosphate (cFoMP).[9] The rate of cFoMP formation is comparable to that of cAMP formation from ATP.

| Enzyme | Substrate | Cell Type | V_max_ (pmol/min/mg protein) | K_m_ (µM) |

| Adenylate Cyclase | This compound | Rat Osteosarcoma Cells | 120 | 220 |

| Adenylate Cyclase | ATP | Rat Osteosarcoma Cells | 120 | 220 |

Table 2: Kinetic Parameters for Adenylate Cyclase with FoTP and ATP. This table shows that this compound is as effective a substrate as ATP for adenylate cyclase in rat osteosarcoma cells.

The accumulation of cFoMP, an analog of the second messenger cAMP, is thought to contribute to the cytotoxicity of Formycin.[9]

Caption: Conversion of FoTP to cFoMP by adenylate cyclase.

Conclusion

The cellular uptake and metabolic activation of Formycin are complex, multi-step processes that are fundamental to its biological activity. This guide has outlined the key transport mechanisms and enzymatic conversions involved, providing quantitative data and detailed experimental protocols for their investigation. A thorough understanding of these pathways is essential for the rational design of more effective Formycin-based therapies and for overcoming potential mechanisms of drug resistance. Further research is warranted to fully elucidate the specific transporters for Formycin A in various cancer cell types and to characterize the kinetics of the entire phosphorylation cascade in detail.

References

- 1. Mammalian nucleoside transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleoside Transport and Nucleobase Uptake Null Mutants in Leishmania mexicana for the Routine Expression and Characterization of Purine and Pyrimidine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The catalytic mechanism of nucleoside diphosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleoside-phosphate kinase - Wikipedia [en.wikipedia.org]

- 6. Phosphorylation of antiviral and endogenous nucleotides to di- and triphosphates by guanosine monophosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a C-Nucleoside Antibiotic: Early Research and Discovery of Formycin and its Analogs

An in-depth exploration into the initial isolation, characterization, and biological evaluation of the pioneering pyrazolopyrimidine nucleoside antibiotic, Formycin. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the foundational studies that unveiled the unique structure and potent activities of Formycin and its related compounds.

Formycin, a structurally unique C-nucleoside antibiotic, was first isolated in the mid-1960s from the culture broth of Nocardia interforma. This discovery marked a significant milestone in the field of natural product chemistry and antibiotic research, introducing a novel class of compounds with a pyrazolopyrimidine base linked to a ribose sugar via a stable carbon-carbon bond. This guide delves into the early scientific literature to provide a detailed account of the discovery, structural elucidation, and initial biological characterization of Formycin and its analogs, presenting key data in a structured format and outlining the experimental methodologies that paved the way for future research in this area.

Discovery and Isolation

The pioneering work of Hori and his colleagues in 1964 led to the first report of a new antibiotic, which they named Formycin.[1] The producing organism was identified as a strain of Nocardia interforma. Subsequent studies also reported the isolation of Formycin and its analog, Formycin B, from various Streptomyces species.[2]

Experimental Protocols: Isolation and Purification of Formycin

The original isolation and purification of Formycin from the culture filtrate of Nocardia interforma involved a multi-step process designed to separate the active compound from a complex mixture of microbial metabolites. The general workflow is outlined below.

Methodology:

-

Fermentation: Nocardia interforma was cultured in a suitable broth medium to allow for the production of Formycin.

-

Filtration: The culture broth was filtered to separate the mycelium from the culture filtrate containing the dissolved antibiotic.

-

Ion-Exchange Chromatography (Cation Exchange): The filtrate was passed through a column packed with a cation exchange resin, such as Amberlite IR-120 (H+ form). Formycin, being a basic compound, would bind to the resin.

-

Elution: The bound Formycin was then eluted from the column using a dilute basic solution, such as 0.5N ammonium (B1175870) hydroxide.

-

Concentration: The eluate containing Formycin was concentrated under reduced pressure.

-

Carbon Adsorption Chromatography: The concentrated solution was further purified by adsorption onto an active carbon column.

-

Elution from Carbon: Formycin was eluted from the carbon column using a solvent mixture, typically aqueous acetone (e.g., 80% acetone).

-

Final Concentration and Crystallization: The eluate was concentrated and lyophilized. The resulting crude powder was then crystallized, often from water, to yield pure Formycin.

Structural Elucidation and Physicochemical Properties

The determination of the novel C-nucleoside structure of Formycin was a significant scientific achievement. Early studies by Koyama and colleagues in 1966 utilized techniques such as elemental analysis, UV-visible spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography to establish the unique pyrazolo[4,3-d]pyrimidine heterocycle linked to a D-ribofuranose moiety at the C-3 position.[3][4]

Table 1: Physicochemical Properties of Formycin A

| Property | Value | Reference |

| Molecular Formula | C10H13N5O4 | [3] |

| Molecular Weight | 267.25 g/mol | [3] |

| Melting Point | 154-156 °C (decomposes) | [1] |

| UV λmax (in 0.1 N HCl) | 295 mµ | [1] |

| UV λmax (in 0.1 N NaOH) | 305 mµ | [1] |

| Appearance | Colorless needles | [1] |

Biological Activity of Formycin and Its Analogs

Early research quickly established that Formycin and its analogs possess a broad spectrum of biological activities, including antibacterial, antiviral, and antitumor properties.

Antibacterial Activity

Formycin A demonstrated inhibitory activity against a range of bacteria, most notably against Mycobacterium species.

Table 2: Minimum Inhibitory Concentration (MIC) of Formycin A against Various Bacteria

| Organism | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | 25 | [1] |

| Xanthomonas oryzae | 0.2 | [4] |

Antiviral Activity

The antiviral potential of Formycin A and its derivatives was recognized in early studies. Takeuchi and colleagues reported in 1966 the inhibitory effects of Formycin and Formycin B against influenza virus.[5][6] More recent studies have provided specific quantitative data on these activities.

Table 3: Antiviral Activity of Formycin A and Methylthio-Formycin (SMeFM)

| Compound | Virus | Cell Line | IC50 (nM) | Reference |

| Formycin A | Influenza A Virus (WSN strain) | MDCK | 37.3 | [7] |

| Methylthio-Formycin (SMeFM) | Influenza A Virus (WSN strain) | MDCK | 34.1 | [7] |

| Methylthio-Formycin (SMeFM) | Influenza B Virus | MDCK | 37.9 | [7] |

Antitumor Activity

Formycin A exhibited significant cytotoxicity against various cancer cell lines in early investigations.[8]

Table 4: In Vitro Cytotoxicity of Formycin A against Cancer Cell Lines

| Cell Line | Description | IC50 (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | HeLa | Human cervical carcinoma | 0.5 |[8] | | Ehrlich Ascites Carcinoma | Mouse mammary adenocarcinoma | 1.0 |[8] |

Experimental Protocols: In Vitro Biological Assays

Antibacterial Activity (MIC Determination):

-

A series of twofold dilutions of Formycin A were prepared in a suitable liquid culture medium.

-

Each dilution was inoculated with a standardized suspension of the test bacterium.

-

The cultures were incubated at an appropriate temperature for a defined period.

-

The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the microorganism.

Antiviral Activity (Plaque Reduction Assay):

-

Confluent monolayers of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) were prepared in culture plates.

-

The cells were infected with a known titer of the virus.

-

After a period for viral adsorption, the inoculum was removed, and the cells were overlaid with a medium containing various concentrations of the test compound and a solidifying agent (e.g., agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

After incubation to allow for plaque development, the cells were fixed and stained (e.g., with crystal violet).

-

The number of plaques in the presence of the compound was compared to the number in untreated control wells.

-

The IC50 value was calculated as the concentration of the compound that reduced the number of plaques by 50%.

Antitumor Activity (Cytotoxicity Assay):

-

Cancer cells (e.g., HeLa cells) were seeded into microtiter plates and allowed to adhere overnight.

-

The culture medium was replaced with fresh medium containing serial dilutions of Formycin A.

-

The cells were incubated for a specified period (e.g., 48 or 72 hours).

-

Cell viability was assessed using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.

-

The IC50 value was determined as the concentration of the compound that inhibited cell growth or viability by 50% compared to untreated control cells.

Mechanism of Action: Early Insights

The structural similarity of Formycin to adenosine (B11128) suggested that it might act as an antimetabolite, interfering with nucleic acid and protein synthesis. Early studies indicated that Formycin is a substrate for adenosine deaminase, the enzyme that converts adenosine to inosine. This interaction plays a crucial role in its biological activity and metabolism.

Biosynthesis of Formycin

Later studies delved into the biosynthetic pathway of Formycin, revealing a fascinating interplay with the de novo purine (B94841) biosynthesis pathway. It was established that the pyrazolopyrimidine ring of Formycin is synthesized from precursors such as glutamate (B1630785) and that the ribose moiety is derived from phosphoribosyl pyrophosphate (PRPP).

Conclusion